6-Methoxy-3-methylbenzofuran
Overview
Description
6-Methoxy-3-methylbenzofuran (CAS Number: 29040-52-6) is a chemical compound with the molecular formula C10H10O2 . It is also known by the IUPAC name 6-methoxy-3-methyl-1-benzofuran . This compound exhibits interesting biological and pharmacological properties, making it a subject of scientific interest.
Scientific Research Applications
Antimicrobial Activity
6-Methoxy-3-methylbenzofuran and its derivatives have been explored for their antimicrobial properties. A study by Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial activity. This indicates the potential of 6-Methoxy-3-methylbenzofuran derivatives in developing new antimicrobial agents (Sunitha et al., 2017).
Cancer Research
Research has also explored the role of benzofuran derivatives in cancer treatment. A study by Xia et al. (2011) identified new compounds from the mangrove endophytic fungus Nigrospora sp., which showed moderate antitumor and antimicrobial activities. This highlights the potential of 6-Methoxy-3-methylbenzofuran derivatives in oncology research (Xia et al., 2011).
Antioxidant and Cytotoxic Activities
Several studies have demonstrated the antioxidant and cytotoxic activities of benzofuran derivatives. For instance, a new resorcinol derivative from Aegiceras floridum showed moderate cytotoxic activities against cancer cell lines, indicating the therapeutic potential of these compounds (Luu et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of 6-Methoxy-3-methylbenzofuran derivatives form a significant part of research. Cavell and Macmillan (1967) described the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, contributing to the understanding of benzofuran compounds' chemical properties (Cavell & Macmillan, 1967).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-3-methyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKXTFBNJQQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308742 | |
Record name | 6-Methoxy-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylbenzofuran | |
CAS RN |
29040-52-6 | |
Record name | 6-Methoxy-3-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29040-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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